

# An In-depth Technical Guide on the Chemical Compound ZY-444

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZY-444    |           |
| Cat. No.:            | B10854698 | Get Quote |

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **ZY-444**, a novel small molecule inhibitor of pyruvate carboxylase. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### **Chemical Structure and Properties**

**ZY-444**, chemically known as (N´-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N²-isobutyl-2,4-pyrimidinediamine), is a small molecule that has been identified as a potent anti-cancer agent[1][2]. It was discovered through the screening of derivatives of a compound library, with structural modifications aimed at enhancing anti-metabolism properties[1]. The chemical structure of **ZY-444** is presented below.

#### Chemical Structure of **ZY-444**

(Note: A visual representation of the chemical structure of **ZY-444** can be found in the cited literature[1].)

#### **Mechanism of Action and Biological Target**

**ZY-444** functions as a direct inhibitor of pyruvate carboxylase (PC), a key enzyme in the anaplerotic pathway of the tricarboxylic acid (TCA) cycle[1][2]. By binding to and inactivating PC, **ZY-444** disrupts cancer cell metabolism, leading to a reduction in mitochondrial respiration and ATP production[1]. This inhibitory action shows selectivity for cancer cells over normal



cells, which may be attributed to the higher expression of its metabolic target in cancerous tissues[1].

The inhibition of PC by **ZY-444** subsequently suppresses the Wnt/ $\beta$ -catenin/Snail signaling pathway[1][2][3]. This is achieved by preventing the nuclear translocation of  $\beta$ -catenin, a critical step in the activation of this pathway, which is heavily implicated in cancer metastasis[1][3].

## **Signaling Pathway**

The following diagram illustrates the signaling pathway affected by **ZY-444**.



Click to download full resolution via product page

Caption: Mechanism of action of **ZY-444** in cancer cells.

## In Vitro and In Vivo Efficacy

**ZY-444** has demonstrated significant anti-cancer effects in both laboratory and animal studies.

In Vitro Effects:

 Inhibition of Cell Proliferation: ZY-444 selectively inhibits the proliferation of various cancer cell lines, including breast, prostate, and thyroid cancer cells, with minimal effect on normal epithelial cells[1][3].



- Induction of Apoptosis: The compound has been shown to induce apoptosis in breast cancer cells[3].
- Anti-Migration and Anti-Invasion: ZY-444 effectively reduces the migration and invasion of cancer cells, key processes in metastasis[1][3].

#### In Vivo Effects:

- In preclinical mouse models of breast cancer, ZY-444 administration led to a significant reduction in primary tumor growth and lung metastasis[1].
- Mice treated with ZY-444 exhibited a longer survival rate compared to those treated with the standard chemotherapy drug paclitaxel[1].
- The compound has also shown potent anti-tumor efficacy in a prostate cancer xenograft model[3].

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **ZY-444**.

Table 1: In Vitro Efficacy of **ZY-444** 



| Parameter                      | Cell Line(s)                      | Concentration<br>Range | Effect                  | Reference |
|--------------------------------|-----------------------------------|------------------------|-------------------------|-----------|
| Cell<br>Proliferation          | MDA-MB-231,<br>4T1, DU145,<br>PC3 | 0-10 μM (48 h)         | Inhibition              | [3]       |
| Apoptosis                      | MDA-MB-231,<br>MCF7, 4T1          | 0-20 μM (24 h)         | Induction               | [3]       |
| Mitochondrial<br>Respiration   | MDA-MB-231                        | 2-18 μM (5 h)          | Dose-dependent decrease | [3]       |
| IC <sub>50</sub> (TPC-1 cells) | TPC-1                             | 48 h                   | 3.82 μΜ                 | [3]       |
| IC <sub>50</sub> (TPC-1 cells) | TPC-1                             | 72 h                   | 3.34 μΜ                 | [3]       |
| IC <sub>50</sub> (KTC-1 cells) | KTC-1                             | 48 h                   | 3.79 μΜ                 | [3]       |

| IC50 (KTC-1 cells) | KTC-1 | 72 h | 3.69  $\mu M$  |[3] |

Table 2: In Vivo Efficacy of **ZY-444** 



| Animal Model                    | Dosage                | Treatment<br>Duration                 | Effect                                                   | Reference |
|---------------------------------|-----------------------|---------------------------------------|----------------------------------------------------------|-----------|
| Orthotopic 4T1<br>breast cancer | 2.5-5 mg/kg<br>(i.p.) | 26 days (daily<br>or every 2<br>days) | Potent anti-<br>tumor and<br>anti-metastatic<br>efficacy | [3]       |
| MDA-MB-231<br>breast cancer     | 2.5-5 mg/kg (i.p.)    | 26 days (daily or every 2 days)       | Potent anti-tumor<br>and anti-<br>metastatic<br>efficacy | [3]       |
| DU145 prostate cancer xenograft | 2.5-5 mg/kg (i.p.)    | 24 days (daily)                       | Excellent anti-<br>prostate cancer<br>efficacy           | [3]       |

| TPC-1 and KTC-1 PTC xenograft| Not specified | 12 days (daily) | Inhibitory effect on tumor growth |[3] |

## **Experimental Protocols**

Detailed methodologies for the key experiments involving **ZY-444** are crucial for reproducibility and further research.

Experimental Workflow: Protein Pull-down Assay

The following diagram outlines the workflow used to identify the protein target of **ZY-444**.





Click to download full resolution via product page

Caption: Workflow for identifying the protein target of **ZY-444**.



Methodology for Protein Pull-down Assay: To identify the cellular target of **ZY-444**, a biotin-conjugated version of the molecule (Biotin-**ZY-444**) was synthesized[1]. MDA-MB-231 cell lysates were incubated overnight with either biotin or Biotin-**ZY-444**. Streptavidin-conjugated agarose beads were then used to pull down the biotin-labeled complexes. The precipitated proteins were separated using gel electrophoresis and visualized with silver staining. A specific protein band that appeared only in the Biotin-**ZY-444** lane was excised and identified as pyruvate carboxylase through mass spectrometry analysis[1].

Methodology for In Vivo Tumor Growth and Metastasis Studies: For the orthotopic 4T1 breast cancer model, female BALB/c mice were used. 4T1 cells were injected into the mammary fat pad. Once tumors were palpable, mice were randomly assigned to treatment groups and received intraperitoneal (i.p.) injections of **ZY-444** (e.g., 5 mg/kg) or a vehicle control. Tumor growth was monitored regularly. At the end of the study, primary tumors and lungs were dissected to assess tumor size and the number of metastatic nodules, respectively. Bioluminescent imaging was also used to visualize tumors and metastases[1]. Similar protocols were followed for the MDA-MB-231 breast cancer and DU145 prostate cancer models[3].

#### Conclusion

**ZY-444** is a promising anti-cancer agent that targets cancer metabolism through the inhibition of pyruvate carboxylase. Its ability to suppress tumor growth and metastasis in preclinical models, coupled with its selectivity for cancer cells, highlights its potential for further development as a therapeutic agent. The detailed understanding of its mechanism of action provides a strong rationale for its investigation in various cancer types that are dependent on anaplerotic pathways for survival and proliferation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Compound ZY-444]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854698#chemical-structure-and-properties-of-zy-444]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com